molecular formula C16H11BrFN7O B14928869 6-bromo-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14928869
M. Wt: 416.21 g/mol
InChI Key: JQOSXKOWBDVIKE-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate . This intermediate undergoes further reactions to introduce the triazole and fluorobenzyl groups, followed by the formation of the carboxamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the specific combination of functional groups, which can confer distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H11BrFN7O

Molecular Weight

416.21 g/mol

IUPAC Name

6-bromo-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H11BrFN7O/c17-11-6-19-14-5-13(22-25(14)8-11)15(26)21-16-20-9-24(23-16)7-10-1-3-12(18)4-2-10/h1-6,8-9H,7H2,(H,21,23,26)

InChI Key

JQOSXKOWBDVIKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)NC(=O)C3=NN4C=C(C=NC4=C3)Br)F

Origin of Product

United States

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